molecular formula C18H35ClO3 B12723944 10-Chloro-9-hydroxystearic acid CAS No. 2632-62-4

10-Chloro-9-hydroxystearic acid

Cat. No.: B12723944
CAS No.: 2632-62-4
M. Wt: 334.9 g/mol
InChI Key: JNXUGCXVWKKTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Chloro-9-hydroxystearic Acid is a halogenated and hydroxylated derivative of stearic acid with the molecular formula C₁₈H₃₅ClO₃ and a CAS Registry Number of 2632-62-4 . Its molecular structure is defined by the SMILES notation CCCCCCCCC(C(CCCCCCCC(=O)O)O)Cl . As a functionalized fatty acid, it serves as a valuable chemical intermediate and building block in organic synthesis and materials science research. The presence of both chloro and hydroxy functional groups on the carbon chain, at the 9 and 10 positions respectively, makes it a versatile precursor for further chemical modifications and for studying the structure-activity relationships of modified lipids . Researchers can employ this compound in the synthesis of more complex molecules or to investigate the effects of functional group substitution on the physical and biological properties of fatty acids. This product is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. !! Information Gap Notice !! Please be advised that the search results for this specific compound are limited to basic identifiers. Detailed information on physical properties (e.g., melting point, solubility), specific research applications, mechanism of action, and toxicological data was not available. It is highly recommended to consult specialized chemical databases and primary scientific literature for comprehensive safety data and handling procedures before purchasing and using this product.

Properties

CAS No.

2632-62-4

Molecular Formula

C18H35ClO3

Molecular Weight

334.9 g/mol

IUPAC Name

10-chloro-9-hydroxyoctadecanoic acid

InChI

InChI=1S/C18H35ClO3/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17,20H,2-15H2,1H3,(H,21,22)

InChI Key

JNXUGCXVWKKTJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Natural fatty acids : Stearic acid or hydroxystearic acids derived from plant oils (e.g., Dimorphotheca sinuata seeds) serve as primary starting materials due to their availability and chiral centers.
  • Hydroxystearic acid derivatives : 9-hydroxystearic acid (9-HSA) and 9,10-dihydroxystearic acid are common intermediates for further functionalization.

Synthetic Routes to 10-Chloro-9-hydroxystearic Acid

The preparation involves several key steps:

  • Hydroxylation : Introduction of hydroxyl groups at C-9 and/or C-10 positions can be achieved by stereospecific oxidation of oleic acid or stearic acid derivatives using reagents such as potassium permanganate under controlled conditions.

  • Chlorination : Selective chlorination at the 10th carbon is typically performed after hydroxylation. Chlorination reagents and conditions must be chosen to avoid over-chlorination or side reactions. Chlorination can be achieved by treatment with reagents such as tosyl chloride derivatives or other chlorinating agents under mild conditions.

  • Functional group transformations : Protection and deprotection strategies, such as silyl ether formation, are used to protect hydroxyl groups during chlorination and other steps to ensure regioselectivity and stereochemical integrity.

  • Purification : The crude products are purified by chromatographic techniques (e.g., silica gel chromatography) and recrystallization to isolate the desired chlorohydroxystearic acid with high purity.

Representative Synthetic Scheme (Adapted)

Step Reaction Reagents/Conditions Outcome
1 Extraction and methylation of natural oil Transmethylation of triglycerides from Dimorphotheca seeds Methyl (9R)-9-hydroxystearate
2 Tosylation of hydroxyl group at C-9 Tosyl chloride, pyridine Methyl (9R)-9-tosyloxystearate
3 Chlorination at C-10 Sodium chloride or chlorinating agent in DMF or suitable solvent Introduction of chlorine at C-10
4 Deprotection and hydrolysis Acidic or basic hydrolysis This compound
5 Purification Silica gel chromatography, recrystallization Pure this compound

Alternative Methods

  • Mitsunobu reaction : For introducing azide or amine groups at C-9 as intermediates, which can be further transformed into hydroxyl or chloro derivatives.
  • Silyl ether protection : Use of tert-butyldimethylsilyl chloride to protect hydroxyl groups during multi-step synthesis, followed by deprotection to yield the free hydroxyl compound.
  • The use of natural sources such as Dimorphotheca sinuata seeds provides an enantiopure starting material, facilitating stereospecific synthesis of hydroxystearic acid derivatives.
  • Chlorination reactions require careful control of temperature and solvent to optimize yield and minimize racemization or side reactions.
  • Purification by silica gel chromatography is effective in isolating the desired chlorohydroxystearic acid with high purity, confirmed by NMR and IR spectroscopy.
  • The stereochemistry at C-9 and C-10 is critical for biological activity; thus, synthetic methods aim to preserve or control chirality during functionalization.
Method Starting Material Key Reagents Conditions Yield Notes
Natural oil extraction and methylation Dimorphotheca sinuata seed oil Methanol, PtO2 (Adam’s catalyst) Hydrogenation, 40 psi H2, 40 min Moderate to high Provides enantiopure methyl 9-hydroxystearate
Tosylation and substitution Methyl (9R)-9-hydroxystearate Tosyl chloride, pyridine; NaCl or DPPA for azide Room temp to reflux, DMF solvent 55-77% Tosylate intermediate allows substitution reactions
Chlorination Hydroxystearic acid derivatives Chlorinating agents (e.g., tosyl chloride derivatives) Controlled temp, inert atmosphere Variable Requires protection of hydroxyl groups
Protection/deprotection Hydroxystearic acid tert-Butyldimethylsilyl chloride, imidazole DMF solvent, room temp High Protects hydroxyl groups during chlorination

The preparation of this compound involves multi-step synthetic routes starting from natural fatty acids or their hydroxylated derivatives. Key steps include selective hydroxylation, chlorination, and protection/deprotection strategies to maintain stereochemical integrity. The use of natural sources like Dimorphotheca sinuata seeds provides a green and efficient route to enantiopure intermediates. Purification and analytical methods ensure the isolation of high-purity compounds suitable for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions: 10-Chloro-9-hydroxystearic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

10-Chloro-9-hydroxystearic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-chloro-9-hydroxystearic acid involves its interaction with cellular targets and pathways. The hydroxyl group at the 9th position allows the molecule to form hydrogen bonds with specific proteins and enzymes, potentially modulating their activity. The chlorine atom at the 10th position can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within cells .

Comparison with Similar Compounds

Structural and Functional Group Differences

10-Chloro-9-Hydroxystearic Acid vs. 9,10-Dihydroxystearic Acid
  • Structure : this compound has a chlorine atom (Cl) at C10 and a hydroxyl group (-OH) at C9, whereas 9,10-dihydroxystearic acid contains hydroxyl groups at both C9 and C10 positions.
  • Synthesis :
    • The chlorinated derivative forms via epoxide ring-opening with HCl (e.g., from 9,10-epoxystearic acid) .
    • 9,10-Dihydroxystearic acid is synthesized through dihydroxylation of oleic acid using formic acid and hydrogen peroxide, followed by hydrolysis .
This compound vs. 10-Bromo-9-Hydroxystearic Acid
  • Halogen Influence : Bromine (Br) at C10 in the bromo analog results in higher molecular weight (356.3 g/mol vs. 322.9 g/mol for the chloro compound) and distinct physicochemical properties, such as boiling points and solubility.
  • Analytical Differentiation : GC-MS retention times differ significantly: 10-bromo-9-hydroxystearic acid elutes at 8.13 min, while the chloro analog elutes earlier at 7.79 min .
Positional Isomers: 9-Chloro-10-Hydroxystearic Acid
  • Isomerism : The chlorine and hydroxyl groups swap positions. This isomer shares similar synthetic pathways but exhibits distinct chromatographic and spectral profiles. For example, IR spectra of positional isomers show subtle differences in hydroxyl stretching frequencies due to hydrogen bonding variations .

Analytical Data and Spectral Comparison

Table 1: Key Analytical Properties
Compound Molecular Weight (g/mol) GC-MS Retention Time (min) IR Spectral Features (cm⁻¹)
This compound 322.9 7.79 Broad -OH stretch (~3400), C-Cl (~650)
9,10-Dihydroxystearic acid 316.5 7.44 Twin -OH stretches (~3200-3400)
10-Bromo-9-hydroxystearic acid 356.3 8.13 C-Br (~550)

Thermal and Material Properties

  • Organogelation: Hydroxystearic acids (e.g., (R)-9-HSA) form thermoreversible organogels due to hydroxyl-driven crystallization. In contrast, this compound’s chlorine likely disrupts hydrogen-bonding networks, reducing gelation capacity .
  • Thermal Stability: Limited data exist for the chlorinated compound, but brominated analogs show lower decomposition temperatures due to weaker C-Br bonds compared to C-Cl .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.